Thionordiazepam

描述

属性

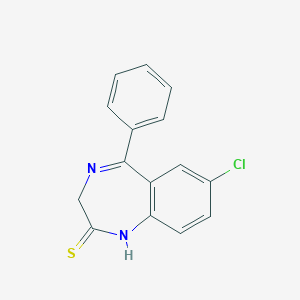

IUPAC Name |

7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILTJWAJZIROM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342681 |

Source

|

| Record name | Thionordiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-02-8 |

Source

|

| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionordiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionordiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONORDIAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thionordiazepam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionordiazepam, also known as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, is a thione analog of nordiazepam and a member of the benzodiazepine class of compounds. It is primarily utilized as an analytical reference standard and as a chemical intermediate in the synthesis of other pharmacologically active molecules, including certain alprazolam analogs.[1] Its distinct chemical structure, featuring a sulfur atom in place of an oxygen atom at the 2-position of the benzodiazepine core, imparts unique chemical reactivity and properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a 1,4-benzodiazepine ring system with a chlorine substituent at the 7-position, a phenyl group at the 5-position, and a thione group at the 2-position.

| Identifier | Value |

| IUPAC Name | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione[2] |

| SMILES String | C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3[2] |

| CAS Number | 4547-02-8[2] |

| Molecular Formula | C₁₅H₁₁ClN₂S[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 286.78 g/mol | |

| Appearance | Yellow solid/light yellow crystals | |

| Melting Point | 248-250 °C | |

| Boiling Point | 408.9 °C at 760 mmHg (Predicted) | |

| Solubility | Poorly soluble in aqueous buffers. Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (1 mg/ml). | |

| pKa | 9.72 ± 0.40 (Predicted) |

Synthesis of this compound

The primary method for the synthesis of this compound involves the thionation of its corresponding lactam precursor, nordiazepam (7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one).

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol describes a common method for the synthesis of this compound from nordiazepam.

Materials:

-

7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one (nordiazepam)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one in anhydrous toluene.

-

Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere.

-

Maintain the temperature and stir the mixture for the time required to complete the reaction (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Expected Yield: 77%

Experimental Protocol: Synthesis from a Phosphinyloxy Precursor

An alternative synthesis route starts from a phosphinyloxy derivative of the benzodiazepine.

Materials:

-

7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Hydrogen sulfide (H₂S) gas

-

Methylene chloride

-

Methanol

Procedure:

-

Dissolve 245 mg (0.5 mmol) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 10 ml of THF in a suitable flask.

-

Add 0.5 ml of triethylamine to the stirred solution at room temperature.

-

Bubble a stream of hydrogen sulfide gas through the solution for approximately 15 minutes, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Evaporate the THF under reduced pressure.

-

Partition the residue between methylene chloride and water.

-

Separate the organic layer (methylene chloride), dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

-

Crystallize the resulting residue from methanol to obtain this compound.

Expected Melting Point of Product: 243°-245°C

Pharmacological Properties

As a benzodiazepine derivative, this compound is expected to exert its effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action

Metabolic Pathways

The metabolism of benzodiazepines generally proceeds through two main phases in the liver:

-

Phase I Metabolism: Primarily involves oxidation reactions such as N-dealkylation and hydroxylation, catalyzed by cytochrome P450 enzymes.

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be readily excreted by the kidneys.

Specific metabolites of this compound have not been extensively characterized in publicly available literature. However, based on the metabolism of structurally similar benzodiazepines, it is plausible that it undergoes hydroxylation and subsequent glucuronidation.

Analytical Methods

The quantification of this compound is essential for research and forensic applications. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of benzodiazepines in various matrices.

Experimental Protocol: Quantification of Benzodiazepines in Biological Samples by HPLC (General Method)

While a specific validated method for this compound is not detailed in the available literature, the following protocol for other benzodiazepines can be adapted.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV/DAD detector.

-

Reversed-phase analytical column (e.g., C8 or C18).

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest using a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

Detection Wavelength: 240 nm.

-

Internal Standard: A structurally similar compound not present in the sample.

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and recovery according to standard guidelines.

Logical Workflow for this compound Synthesis and Analysis

References

Synthesis and characterization of Thionordiazepam

An In-depth Technical Guide on the Synthesis and Characterization of Thionordiazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (7-chloro-5-phenyl-1H-benzo[e][1][2]diazepine-2(3H)-thione). This compound, a thione derivative of nordiazepam, is a benzodiazepine analog used as an analytical reference standard and in the study of benzodiazepine derivatives.[1][3] Its molecular formula is C₁₅H₁₁ClN₂S, with a molecular weight of approximately 286.78 g/mol .[1] This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the acylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the benzodiazepine core, and concluding with a thionation reaction.

Synthetic Pathway Overview

The primary route involves a two-stage process:

-

Formation of the Lactam Precursor : Synthesis of 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one from 2-amino-5-chlorobenzophenone. This involves an acylation reaction with chloroacetyl chloride, followed by a cyclization step.

-

Thionation : Conversion of the lactam group (C=O) of the precursor to a thione group (C=S) using a thionating agent, most commonly Lawesson's Reagent.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis

Step 1: Acylation of 2-Amino-5-chlorobenzophenone

-

In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in a non-polar solvent such as hexane.

-

Add chloroacetyl chloride to the solution. An exemplary molar ratio is 1.08 mol of substrate to 1.36 mol of chloroacetyl chloride.

-

Heat the exothermic reaction mixture to a temperature between 60–81°C. Elevated temperatures can reduce reaction times, but careful control is necessary to minimize byproducts.

-

Maintain the temperature until the reaction is complete (monitored by TLC). This step yields 2-chloroacetamido-5-chlorobenzophenone with reported yields exceeding 90%.

-

Cool the mixture and isolate the intermediate product.

Step 2: Cyclization to form the Lactam Precursor

-

Dissolve the intermediate from Step 1 in a polar aprotic solvent like ethanol.

-

Add an ammonia donor, such as urotropine (hexamethylenetetramine).

-

Heat the mixture to 60-80°C for 4-14 hours, depending on the specific conditions, to facilitate the formation of the seven-membered diazepine ring.

-

Upon completion, cool the reaction mixture and isolate the crude 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one.

Step 3: Thionation of the Lactam Precursor

-

Suspend the lactam precursor in an anhydrous solvent such as toluene or THF.

-

Add Lawesson's reagent to the suspension.

-

Reflux the mixture for an extended period, typically 24–48 hours, to ensure efficient conversion of the carbonyl to a thione. Yields for this step are reported to be in the range of 60-75%.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 4: Purification

-

The crude this compound product is purified via recrystallization. A common method involves using a dimethylformamide (DMF)-water mixture (e.g., 1:6 mass ratio) at 20–30°C, which can yield over 98% product recovery.

-

Alternatively, hot ethanol washes can be used, though this carries a risk of hydrolyzing the thione group.

-

The final product, a yellow crystalline solid, is dried under vacuum.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. This involves a combination of spectroscopic and physical analysis methods.

Characterization Workflow

The typical workflow for characterizing the final product involves a series of analytical techniques to confirm the structure and assess purity.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols: Characterization

-

Melting Point: Determine the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range indicates high purity.

-

FT-IR Spectroscopy: Record the infrared spectrum using an FT-IR spectrometer. Prepare the sample as a KBr pellet or use an ATR accessory. Key absorptions to confirm are the thione (C=S) stretch and N-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a high-field NMR spectrometer. Identify the characteristic chemical shifts for the aromatic and methylene protons.

-

¹³C-NMR: Record the ¹³C spectrum to identify all unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Perform GC-MS or LC-MS analysis to determine the molecular weight and fragmentation pattern. For GC-MS, use an appropriate column and temperature program. For LC-MS/MS, electrospray ionization in positive mode is common.

-

Elemental Analysis: Conduct elemental analysis to determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should align with the theoretical values for the empirical formula C₁₅H₁₁ClN₂S within a narrow margin (e.g., ±0.3%).

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁ClN₂S | |

| Molecular Weight | 286.78 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 248-258°C | |

| UV λmax | 300 nm | |

| Solubility (at RT) | DMF: 15 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml |

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Data | Reference(s) |

| FT-IR (cm⁻¹) | ~3100–3300 (N-H stretch); ~1200–1250 (C=S stretch) | |

| ¹H-NMR (δ ppm) | ~7.1–8.1 (aromatic protons); ~4.62 (CH₂ protons) | |

| Mass Spec. (m/z) | 286 (M⁺), 285, 223 | |

| Elemental Analysis | C, H, N, S values within ±0.3% of theoretical | |

| Theoretical % | C: 62.82%, H: 3.87%, Cl: 12.36%, N: 9.77%, S: 11.18% |

References

Thionordiazepam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of thionordiazepam, a benzodiazepine derivative, on γ-aminobutyric acid type-A (GABA-A) receptors. It details the molecular interactions, signaling pathways, and the experimental protocols used to characterize this interaction, presenting quantitative data and visual models to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, a 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, belongs to the benzodiazepine class of compounds.[1][2][3] Like other benzodiazepines, its primary pharmacological effects—sedative, anxiolytic, and anticonvulsant properties—are mediated through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][4]

The mechanism is not one of direct activation but of positive allosteric modulation (PAM). This compound binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZ) site. This site is distinct from the binding site for the endogenous agonist, GABA. The GABA-A receptor is a pentameric ligand-gated ion channel, and the BZ site is typically located at the interface between an α and a γ subunit.

The binding of this compound induces a conformational change in the receptor that increases the receptor's affinity for GABA. This potentiation means that in the presence of this compound, GABA is more effective at binding to and activating the receptor. The key functional consequence is an increase in the frequency of the chloride (Cl⁻) channel opening, as opposed to the duration of opening, which is characteristic of barbiturates. The enhanced influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making the neuron less excitable and less likely to fire an action potential. This heightened inhibitory neurotransmission underlies the therapeutic effects of this compound. It is crucial to note that benzodiazepines are modulators, not direct agonists; they have no effect on the channel in the absence of GABA.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Quantitative Data on Receptor Interaction

The pharmacological activity of a compound like this compound is quantified by several key parameters. While specific, published quantitative data for this compound is scarce, the following table outlines the critical metrics used to characterize its interaction with the GABA-A receptor, with examples provided for the archetypal benzodiazepine, diazepam. These values are typically determined through the experimental protocols detailed in the subsequent section.

| Parameter | Definition | Typical Experimental Method | Example Value (Diazepam) |

| Binding Affinity (Ki) | Inhibition constant; reflects the affinity of the compound for the benzodiazepine binding site. A lower Ki value indicates a higher binding affinity. | Radioligand Competition Assay | 1.53 nM (Compound A, comparable to Diazepam) |

| Potency (EC50) | Half-maximal effective concentration; the concentration of the compound that produces 50% of its maximal effect on GABA-gated chloride currents. | Patch-Clamp Electrophysiology | 64.8 ± 3.7 nM (for enhancement of GABA-activated current) |

| Efficacy | The maximal potentiation of the GABA response caused by the compound. It reflects the ability of the drug to produce a response once bound to the receptor. | Patch-Clamp Electrophysiology | Potentiates submaximal GABA responses. |

Experimental Protocols

Characterizing the mechanism of action of this compound requires a combination of binding and functional assays. The following are standard, detailed protocols for these investigations.

This method is used to determine the affinity of this compound for the benzodiazepine site on the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound at the GABA-A receptor's benzodiazepine site.

Materials:

-

Tissue Source: Rat or mouse cortical membranes, prepared as the source of GABA-A receptors.

-

Radioligand: [³H]-Flumazenil, a high-affinity benzodiazepine site antagonist.

-

Test Compound: this compound at various concentrations.

-

Displacer: A high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam or diazepam) to determine non-specific binding.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Dissect cortical tissue from rats and homogenize in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, combine the prepared membrane protein (e.g., 100 µg), a fixed concentration of [³H]-Flumazenil (e.g., 1-2 nM), and varying concentrations of this compound.

-

Include "total binding" tubes (membrane + radioligand) and "non-specific binding" tubes (membrane + radioligand + high concentration of displacer).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

This "gold standard" electrophysiological technique directly measures the ion flow through GABA-A channels in real-time, allowing for the characterization of how this compound modulates receptor function.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in modulating GABA-activated currents.

Materials:

-

Cell Line: Human embryonic kidney (HEK293) cells or Xenopus oocytes transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

-

Solutions:

-

Extracellular solution (ECS): Containing physiological concentrations of ions (e.g., in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose, pH 7.4).

-

Intracellular solution (ICS): Pipette solution containing ions that mimic the cell's interior (e.g., in mM: 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2).

-

-

Agonist: GABA at a sub-maximal concentration (e.g., EC₁₀-EC₂₀) to allow for potentiation to be observed.

-

Modulator: this compound at various concentrations.

-

Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, borosilicate glass pipettes.

Methodology:

-

Cell Preparation: Culture the transfected HEK293 cells on coverslips.

-

Recording Configuration:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with ECS.

-

Fabricate a patch pipette from a glass capillary and fill it with ICS. The pipette resistance should be 3-5 MΩ.

-

Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows control of the cell's membrane potential and measurement of the total current across the cell membrane.

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -80 mV).

-

Establish a stable baseline current.

-

Apply a brief pulse of GABA (at its EC₁₀-EC₂₀) using the perfusion system to elicit a control inward chloride current.

-

After a washout period to allow receptor recovery, co-apply the same concentration of GABA along with a specific concentration of this compound.

-

Repeat this process for a range of this compound concentrations, recording the potentiated current at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-activated current in the absence and presence of each concentration of this compound.

-

Calculate the percentage potentiation for each concentration relative to the control GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation (efficacy).

-

References

In-vitro Pharmacological Profile of Thionordiazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in-vitro pharmacological data for Thionordiazepam is limited. This guide provides a comprehensive overview of the expected in-vitro pharmacological profile based on its classification as a thienodiazepine, a class of compounds structurally related to benzodiazepines. Quantitative data for the well-characterized benzodiazepine, Diazepam, and the thienodiazepine, Etizolam, are presented as representative examples to illustrate the typical pharmacological properties of this class of compounds at the GABA-A receptor.

Introduction

This compound is a thienodiazepine, characterized by a thiophene ring fused to a diazepine ring. Like classical benzodiazepines, its pharmacological effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide details the in-vitro pharmacological profile of this compound, focusing on its binding affinity, functional potentiation of GABA-A receptors, and the underlying molecular mechanisms.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound is expected to bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[1] This binding site is located at the interface between the α and γ subunits of the receptor complex.[2] Binding of this compound induces a conformational change in the receptor that increases the affinity of the primary inhibitory neurotransmitter, GABA.[3] This enhanced GABA binding leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties characteristic of this drug class.[4]

Quantitative In-Vitro Pharmacology

The following tables summarize representative quantitative data for Diazepam (a classical benzodiazepine) and Etizolam (a thienodiazepine) to provide a framework for the expected in-vitro profile of this compound.

Table 1: Representative Binding Affinities (Ki) of Diazepam for Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Representative Ki (nM) |

| α1β2γ2 | 1.5 - 25 |

| α2β2γ2 | 1.5 - 25 |

| α3β2γ2 | 1.5 - 25 |

| α5β2γ2 | 1.5 - 25 |

Data for Diazepam. The affinity of this compound is expected to be in a similar nanomolar range.

Table 2: Representative Functional Potentiation of GABA-Induced Currents

| Compound | GABA-A Receptor Subtype | Representative EC50 (nM) | Representative Max. Potentiation (%) |

| Diazepam | α1β2γ2 | 25 - 92[5] | ~200 - 250 |

| Etizolam | α1β2γ2S | 92 | 73 |

| Etizolam | α2β2γ2S | Similar to α1 | Similar to α1 |

| Etizolam | α3β2γ2S | Similar to α1 | Similar to α1 |

EC50 values represent the concentration of the compound required to produce 50% of its maximal potentiation of a submaximal GABA concentration. Maximal potentiation is the percentage increase in the GABA-induced current in the presence of a saturating concentration of the modulator.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from a suitable source, such as rat cerebral cortex or cells heterologously expressing specific GABA-A receptor subtypes.

-

Radioligand: A radiolabeled ligand with high affinity for the benzodiazepine site, such as [³H]-Flunitrazepam or [³H]-Flumazenil, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is employed to measure the functional potentiation of GABA-induced chloride currents by a test compound.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. The oocytes are then incubated to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte expressing the recombinant GABA-A receptors is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of approximately -70 mV.

-

GABA Application: A submaximal concentration of GABA (typically EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) is applied to the oocyte to establish a baseline chloride current (I_GABA).

-

Co-application of Test Compound: The test compound (e.g., this compound) is co-applied with the same concentration of GABA.

-

Measurement of Potentiation: The increase in the chloride current in the presence of the test compound is measured.

-

Data Analysis: Concentration-response curves are generated by applying various concentrations of the test compound with a fixed concentration of GABA. The EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the maximal potentiation are determined from these curves.

Signaling Pathways and Logical Relationships

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

- 3. What is the mechanism of Etizolam? [synapse.patsnap.com]

- 4. Etizolam - Wikipedia [en.wikipedia.org]

- 5. The benzodiazepine diazepam potentiates responses of α1β2γ2 γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vivo Studies of Thionordiazepam in Rodent Models: A Technical Guide

Disclaimer: As of the latest literature review, specific preliminary in-vivo studies detailing the pharmacokinetics and behavioral effects of Thionordiazepam in rodent models have not been published. This technical guide provides a comprehensive overview of this compound's known properties and leverages available data from the structurally and functionally related benzodiazepine, diazepam, to project its anticipated in-vivo profile in rodents. This approach is intended to guide researchers in the design of future preclinical studies for this compound.

Introduction to this compound

This compound (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a thione analog of nordiazepam. It belongs to the benzodiazepine class of psychoactive compounds, which are known for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. The primary mechanism of action for benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While this compound is recognized as an intermediate in the synthesis of other benzodiazepines, such as alprazolam, its own pharmacological profile in living organisms is not yet well-documented in publicly available research.

Predicted Pharmacological Effects in Rodent Models

Based on its structural similarity to other benzodiazepines, this compound is expected to exhibit a similar range of effects on the central nervous system. In rodent models, these effects would likely manifest as:

-

Anxiolytic Effects: A reduction in anxiety-like behaviors, which can be measured in assays such as the elevated plus-maze and light-dark box test.

-

Sedative Effects: A decrease in locomotor activity and induction of sleep, often assessed using open-field tests and measurements of sleep latency and duration.

-

Anticonvulsant Effects: Protection against seizures induced by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

-

Motor Impairment: At higher doses, a disruption of coordination and balance, commonly evaluated using the rotarod test.

Projected Pharmacokinetic Profile in Rodents

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. While specific data for this compound is unavailable, the pharmacokinetics of diazepam in rats can provide a useful reference point.

Table 1: Pharmacokinetic Parameters of Diazepam in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 0.88 hours (plasma) | Rat | Intraperitoneal | [1] |

| 0.89 hours (brain) | Rat | Intraperitoneal | [1] | |

| Volume of Distribution (Vd) | 19.3 L/kg | Rat | Intraperitoneal | [1] |

| Total Clearance (Cl) | 255 mL/kg/min | Rat | Intraperitoneal | [1] |

| Brain to Plasma Ratio | 4.5 | Rat | Intraperitoneal | [1] |

It is important to note that the substitution of the oxygen atom with a sulfur atom in this compound may influence its lipophilicity and metabolic pathways, potentially leading to differences in its pharmacokinetic profile compared to diazepam.

Experimental Protocols for In-Vivo Assessment

The following are detailed methodologies for key experiments that would be suitable for characterizing the in-vivo effects of this compound in rodent models. These protocols are based on standard practices for evaluating benzodiazepines.

Elevated Plus-Maze (Anxiolytic Activity)

Objective: To assess the anxiolytic-like effects of this compound in mice or rats.

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

Procedure:

-

Rodents are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute period.

-

Key parameters measured are the number of entries into and the time spent in the open and closed arms.

-

An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Rotarod Test (Motor Coordination)

Objective: To evaluate the effect of this compound on motor coordination and balance.

Apparatus: A rotating rod on which the rodent must maintain its balance.

Procedure:

-

Animals are trained to stay on the rotating rod for a set period (e.g., 5 minutes) at a constant or accelerating speed.

-

Following drug administration, the latency to fall from the rod is measured.

-

A decrease in the latency to fall indicates motor impairment.

Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity)

Objective: To determine the anticonvulsant properties of this compound.

Procedure:

-

A sub-convulsive or convulsive dose of PTZ is administered to the rodents.

-

The latency to the first seizure (e.g., myoclonic jerk or generalized clonic seizure) and the severity of the seizure are recorded.

-

An increase in the latency to seizures or a reduction in seizure severity suggests anticonvulsant activity.

Data Presentation: Projected Behavioral Effects

The following table summarizes the expected dose-dependent effects of a benzodiazepine like diazepam in common behavioral assays in mice, which can serve as a predictive model for this compound.

Table 2: Projected Dose-Dependent Behavioral Effects of a Benzodiazepine (Diazepam) in Mice

| Behavioral Assay | Low Dose (e.g., 0.5-1 mg/kg) | Medium Dose (e.g., 2-5 mg/kg) | High Dose (e.g., >5 mg/kg) | Reference |

| Elevated Plus-Maze | Increased open arm time and entries | Significant increase in open arm time and entries | Sedation may confound results | |

| Open-Field Test | Increased locomotion (exploration) | Decreased locomotion (sedation) | Significant sedation | |

| Rotarod Test | No significant effect | Decreased latency to fall | Significant motor impairment | |

| PTZ-Induced Seizures | Increased seizure latency | Protection against seizures | Complete protection against seizures |

Visualizations

GABA-A Receptor Signaling Pathway

This compound, as a benzodiazepine, is expected to act as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Workflow for In-Vivo Behavioral Assessment

The following diagram outlines a typical workflow for conducting in-vivo behavioral studies of a novel psychoactive compound like this compound.

Caption: General workflow for in-vivo behavioral studies.

Conclusion and Future Directions

While direct in-vivo data for this compound in rodent models is currently lacking, its structural analogy to well-characterized benzodiazepines like diazepam allows for informed predictions of its pharmacological profile. It is anticipated that this compound will exhibit anxiolytic, sedative, and anticonvulsant properties, likely mediated through positive allosteric modulation of the GABA-A receptor.

Future research should prioritize conducting formal in-vivo studies to empirically determine the pharmacokinetic and pharmacodynamic properties of this compound. Such studies are essential to validate the predictions made in this guide and to fully characterize the therapeutic potential and safety profile of this compound. The experimental protocols and comparative data presented herein provide a foundational framework for initiating these critical preclinical investigations.

References

An In-depth Technical Guide to Thionordiazepam (CAS 4547-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionordiazepam, with the CAS number 4547-02-8, is a benzodiazepine derivative distinguished by the presence of a thione functional group in its core structure. Chemically designated as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, it is a structural analog of nordiazepam. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably alprazolam analogs, and is a subject of interest in medicinal chemistry and neuropharmacology. Its primary mechanism of action involves the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, leading to sedative, anxiolytic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical characterization of this compound.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁ClN₂S | [2][3] |

| Molecular Weight | 286.78 g/mol | [2][3] |

| Melting Point | 248-250 °C | |

| Boiling Point | 408.9 °C at 760 mmHg | |

| Density | 1.32 g/cm³ | |

| Appearance | Light yellow crystal | |

| Storage Temperature | -20°C | |

| pKa (Predicted) | 9.72 ± 0.40 | |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). Strategies to address its poor aqueous solubility include the use of co-solvents like DMSO (≤5% v/v) or ethanol for stock solutions, and surfactants such as Polysorbate-80 or cyclodextrins to enhance dispersion. |

Synthesis

The synthesis of this compound typically involves a multi-step process commencing with the acylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the benzodiazepine core, and finally, thionation of the corresponding lactam.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Acylation of 2-amino-5-chlorobenzophenone

-

Reagents: 2-amino-5-chlorobenzophenone, Chloroacetyl chloride, Hexane.

-

Procedure: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in hexane (e.g., 1.75 kg hexane per 250 g of substrate). Add chloroacetyl chloride in a molar ratio of approximately 1.36 moles per 1.08 moles of the substrate. The reaction is exothermic and should be maintained at a temperature between 60-81°C for 4-6 hours. This reaction yields 2-chloroacetamido-5-chlorobenzophenone with an expected yield of 91-95%.

Step 2: Cyclization to form 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one

-

Reagents: 2-chloroacetamido-5-chlorobenzophenone, Urotropine (hexamethylenetetramine), Ammonium bicarbonate, Ethanol.

-

Procedure: Dissolve the product from Step 1 in ethanol. Add urotropine and ammonium bicarbonate. The use of urotropine in ethanol at 60-80°C facilitates the ring closure. Alternatively, ammonium bicarbonate can be used, though it may require longer reaction times. Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Thionation to form this compound

-

Reagents: 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one, Lawesson's reagent, Anhydrous toluene.

-

Procedure: Dissolve the lactam from Step 2 in anhydrous toluene (e.g., 100 mL per 10 g of substrate). Add Lawesson's reagent and reflux the mixture at 110°C for approximately 6 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC.

Step 4: Purification

-

Procedure: After completion of the thionation reaction, the crude this compound can be purified by recrystallization. A common method involves using a dimethylformamide (DMF)-water mixture in a 1:6 mass ratio at 20-30°C. This process can yield a product with a purity of over 98%.

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound exhibits the characteristic pharmacological profile of a benzodiazepine, including sedative, anxiolytic, and anticonvulsant effects.

GABA-A Receptor Modulation

The primary mechanism of action of this compound is through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

References

Thionordiazepam: An In-Depth Technical Guide for Analytical Reference

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionordiazepam, also known as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, is a thione analog of nordiazepam and a member of the benzodiazepine class of compounds.[1] It serves as a crucial analytical reference standard in forensic, clinical, and pharmaceutical research. Its importance also lies in its role as a key intermediate in the synthesis of other pharmacologically active benzodiazepines, such as alprazolam analogs.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methodologies for its quantification, and its expected metabolic fate, to support its use as a reference standard in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid that is stable under recommended storage conditions.[1] As an analytical reference standard, its purity and well-characterized properties are paramount for accurate quantitative analysis. Certificates of Analysis for commercially available this compound standards typically report a purity of ≥98% as determined by HPLC or 95.0% by NMR.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

| Synonyms | Demethylsulazepam, Thionordazepam | |

| CAS Number | 4547-02-8 | |

| Molecular Formula | C₁₅H₁₁ClN₂S | |

| Molecular Weight | 286.78 g/mol | |

| Melting Point | 248–250 °C | |

| Boiling Point | 408.9 °C at 760 mmHg | |

| Density | 1.32 g/cm³ | |

| Appearance | Yellow solid | |

| Solubility | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 5 years at -20°C |

Synthesis of this compound

The primary synthetic route to this compound involves the thionation of the corresponding lactam, nordiazepam (7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one). This reaction is typically achieved using Lawesson's reagent in an anhydrous solvent like toluene.

The reaction of 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one with Lawesson's Reagent in anhydrous toluene at 70°C under a nitrogen atmosphere yields this compound. Reported yields for this method are around 77% after purification.

Analytical Characterization and Quantification

As a reference standard, the accurate and precise quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of benzodiazepines.

Table 2: Analytical Data for this compound

| Technique | Parameter | Value | Reference(s) |

| HPLC | Purity | ≥98% | |

| λmax | 300 nm | ||

| GC-MS | Molecular Ion (M+) | m/z 286 | |

| Major Fragments | m/z 285, 223 | ||

| ¹H-NMR | Purity | 95.0% | |

| Benzodiazepine Protons | CH₂ at δ 4.62 ppm, aromatic protons at δ 7.1–8.1 ppm | ||

| FT-IR | Thione (C=S) stretch | ~1200–1250 cm⁻¹ | |

| NH stretches | ~3100–3300 cm⁻¹ |

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. Laboratories should perform their own method development and validation.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity assessment and quantification of this compound in bulk material.

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate or formate. A starting point could be a 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 300 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices. Derivatization may be necessary to improve chromatographic performance.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring ions such as m/z 286, 285, and 223.

-

-

Sample Preparation and Derivatization (if required): Dissolve the this compound standard in a suitable solvent like ethyl acetate. For derivatization to improve volatility and peak shape, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample is heated with the derivatizing agent (e.g., at 70°C for 30 minutes) prior to injection.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially at low concentrations in biological matrices.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions: Similar to the HPLC method described above, but often with smaller column dimensions (e.g., 2.1 x 50 mm, <2 µm particle size) and lower flow rates (e.g., 0.2-0.5 mL/min) compatible with the MS interface.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation. Based on the structure, a potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 287. Product ions would be determined by fragmentation of the precursor ion in the collision cell.

-

-

Sample Preparation: For analysis in biological fluids, sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

Mechanism of Action and Metabolism

Like other benzodiazepines, this compound is expected to exert its pharmacological effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system. Binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative, anxiolytic, and anticonvulsant properties.

The metabolism of this compound has not been extensively studied, but it is likely to follow pathways similar to its parent compound, nordiazepam. Benzodiazepine metabolism primarily occurs in the liver via the cytochrome P450 enzyme system and can involve N-dealkylation, hydroxylation, and subsequent glucuronidation before excretion. Given that this compound is the N-desmethyl analog of sulazepam, its metabolism would not involve N-dealkylation at the N1 position. The plausible metabolic pathway would involve hydroxylation of the diazepine ring or the phenyl ring, followed by conjugation with glucuronic acid.

Conclusion

This compound is an essential analytical reference standard for the accurate identification and quantification of this compound and its related substances. This guide provides a foundational understanding of its properties, synthesis, and analytical methodologies. The detailed protocols and data presented herein are intended to assist researchers, scientists, and drug development professionals in their laboratory work with this compound. As with any reference standard, it is crucial to consult the certificate of analysis provided by the supplier for batch-specific information and to perform in-house validation of analytical methods.

References

Thionordiazepam: A Technical Review of its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionordiazepam, a thione derivative of nordiazepam, is a benzodiazepine that demonstrates potential therapeutic utility as an anxiolytic, anticonvulsant, and sedative agent. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to an enhancement of GABAergic neurotransmission and subsequent central nervous system depression. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its chemical properties, mechanism of action, and reported therapeutic effects. The document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction

This compound, chemically known as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, is a derivative of the benzodiazepine class of psychoactive drugs.[1][2] Its structure is characterized by a thione group at the 2-position of the diazepine ring, which distinguishes it from its oxygen-containing analogue, nordiazepam.[1] This structural modification may influence its binding affinity and efficacy at the GABA-A receptor compared to other benzodiazepines.[1] The primary pharmacological effects of this compound, including its anxiolytic, anticonvulsant, and sedative properties, are attributed to its interaction with the central nervous system.[1] This document aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

| Synonyms | Thionordazepam, Demethylsulazepam | |

| CAS Number | 4547-02-8 | |

| Molecular Formula | C₁₅H₁₁ClN₂S | |

| Molecular Weight | 286.8 g/mol | |

| Appearance | Light yellow crystals | |

| Melting Point | 248–250 °C | |

| Boiling Point | 408.9 °C at 760 mmHg | |

| Density | 1.32 g/cm³ | |

| Solubility | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage Stability | Stable at -20°C under dry conditions |

Mechanism of Action

This compound exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a greater influx of chloride ions, thereby potentiating the inhibitory effect of GABA. The unique thione group in this compound's structure may influence its binding characteristics and functional activity at the GABA-A receptor compared to other benzodiazepines.

GABA-A Receptor Signaling Pathway Modulated by this compound.

Potential Therapeutic Effects: Preclinical Evidence

Preclinical studies have suggested that this compound possesses anxiolytic, anticonvulsant, and sedative properties. However, a comprehensive review of the literature reveals a scarcity of detailed, quantitative, dose-response data from peer-reviewed studies. The available information is summarized below.

Anxiolytic Effects

Anticonvulsant Effects

The anticonvulsant properties of this compound have been investigated using the pentylenetetrazol (PTZ)-induced seizure model. It has been reported that compounds similar in structure to this compound can provide up to 80% protection against seizures at dosages ranging from 0.4 to 30 mg/kg. Specific data on the effective dose (ED₅₀) of this compound for preventing clonic or tonic-clonic seizures, or its effect on seizure latency and duration, are not well-documented in available literature.

Sedative Effects

The sedative effects of this compound have been noted in both preclinical and clinical settings, suggesting its potential as a therapeutic agent for sleep disturbances. Quantitative data from locomotor activity tests in rodents, which would provide a dose-dependent measure of sedation (e.g., reduction in distance traveled, rearing frequency), are not extensively reported.

Table 2: Summary of Reported Biological Activities of this compound

| Activity Type | Effect | Dosage (mg/kg) | Model Used | Reference |

| Anxiolytic | Reduced anxiety-like behavior | 0.4 | Rodent models | |

| Anticonvulsant | 80% protection against seizures | 0.4 - 30 | Pentylenetetrazol (PTZ) model | |

| Sedative | Sedation | Not specified | Animal models |

Note: The data presented in this table are based on limited available information and may not represent the full dose-response profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of benzodiazepines are provided below. These protocols are standardized and widely used in preclinical pharmacology.

Elevated Plus-Maze Test for Anxiolytic Activity

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

Placement: Each animal is placed in the center of the maze, facing an open arm.

-

Exploration: The animal is allowed to freely explore the maze for a 5-minute period.

-

Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.

-

Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to a vehicle-treated control group.

Workflow for the Elevated Plus-Maze Test.

Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to screen for potential anticonvulsant drugs by chemically inducing seizures.

Procedure:

-

Animal Groups: Animals are divided into control (vehicle) and treatment groups (different doses of this compound).

-

Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before PTZ injection.

-

PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 60-80 mg/kg, i.p.) is administered.

-

Observation: Animals are observed for a period of 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

-

Data Analysis: Anticonvulsant activity is determined by a significant delay in the latency to the first seizure, a reduction in the duration of seizures, or complete protection from seizures compared to the control group.

Locomotor Activity Test for Sedative Effects

This test measures the spontaneous motor activity of rodents to assess the sedative or stimulant effects of a compound.

Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

Procedure:

-

Habituation: Animals are habituated to the testing room before the experiment.

-

Drug Administration: The test compound or vehicle is administered.

-

Placement: Animals are placed individually into the center of the open-field arena.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency, time spent moving) is recorded over a set period (e.g., 30-60 minutes).

-

Analysis: A significant decrease in locomotor activity parameters compared to the vehicle-treated group indicates a sedative effect.

GABA-A Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound to the GABA-A receptor.

Procedure:

-

Membrane Preparation: Brain tissue (e.g., cortex, cerebellum) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Discussion and Future Directions

The available evidence suggests that this compound exhibits a pharmacological profile consistent with other benzodiazepines, acting as a positive allosteric modulator of the GABA-A receptor to produce anxiolytic, anticonvulsant, and sedative effects. However, the current body of publicly accessible, peer-reviewed literature lacks the detailed quantitative data necessary to fully characterize its therapeutic potential and compare its potency and efficacy to other established benzodiazepines.

Future research should focus on generating comprehensive dose-response data for this compound in standardized preclinical models of anxiety, epilepsy, and sedation. Specifically, studies employing the elevated plus-maze, PTZ-induced seizure, and locomotor activity tests are warranted. Furthermore, in vitro studies to determine the binding affinity (Ki) of this compound for different GABA-A receptor subunit combinations and electrophysiological studies to quantify its potentiation of GABA-evoked currents would provide a more complete understanding of its mechanism of action and potential for subtype selectivity.

Conclusion

This compound is a benzodiazepine derivative with demonstrated anxiolytic, anticonvulsant, and sedative properties in preclinical models. Its mechanism of action is consistent with the positive allosteric modulation of the GABA-A receptor. While promising, the lack of detailed quantitative data in the public domain highlights the need for further rigorous investigation to fully elucidate its therapeutic potential and establish a clear dose-efficacy relationship. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future research endeavors.

References

An In-depth Technical Guide to the Forensic and Toxicological Applications of Thionordiazepam

Disclaimer: Thionordiazepam is a designer benzodiazepine and a thione analog of nordiazepam. As a research chemical, comprehensive data on its forensic and toxicological applications in humans is limited in peer-reviewed literature.[1] Therefore, this guide synthesizes available information on this compound with established principles of benzodiazepine toxicology and analytics. Portions of the metabolic pathways and analytical protocols are predictive, based on the compound's chemical structure and the known behavior of similar benzodiazepines.

Introduction

This compound (7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione) is a synthetic benzodiazepine derivative distinguished by the substitution of the oxygen atom at the C2 position of the diazepine ring with a sulfur atom, forming a thione group.[1] It is structurally related to nordiazepam and diazepam and is known as an intermediate in the synthesis of other benzodiazepines, such as alprazolam.[2][3] Primarily, it serves as an analytical reference standard in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.[1]

Like other benzodiazepines, this compound is expected to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This action is presumed to underlie its potential sedative, anxiolytic, and anticonvulsant properties. Due to its status as a designer drug, its appearance in forensic casework is a possibility, necessitating a thorough understanding of its detection and interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing analytical methods, particularly for sample preparation and chromatographic separation.

| Property | Value | Reference(s) |

| CAS Number | 4547-02-8 | |

| Molecular Formula | C₁₅H₁₁ClN₂S | |

| Molecular Weight | 286.8 g/mol | |

| IUPAC Name | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

| Synonyms | Demethylsulazepam, Thionordazepam | |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 248-250 °C | |

| Solubility | DMSO: 10 mg/mL, DMF: 15 mg/mL, Ethanol: 1 mg/mL |

Predicted Metabolism and Pharmacokinetics

Given this compound's structure, the following metabolic pathway is proposed:

-

Phase I Metabolism: The thione group may undergo oxidation to form a sulfoxide and then a sulfone. Additionally, hydroxylation is likely to occur on the phenyl ring or at the 3-position of the diazepine ring.

-

Phase II Metabolism: The hydroxylated metabolites are expected to be conjugated with glucuronic acid.

The following diagram illustrates the predicted metabolic pathway of this compound.

Caption: Predicted metabolic pathway of this compound.

Forensic and Toxicological Applications

The primary application of this compound in a forensic and toxicological context is as an analytical reference material to confirm its presence in biological samples or seized materials. Its detection in blood, urine, or hair can indicate exposure, which may be relevant in cases of drug-facilitated crimes, driving under the influence of drugs (DUID), or post-mortem toxicology.

Quantitative Data

To date, there is a scarcity of published data detailing the concentrations of this compound in forensic cases. Table 2 provides a template for the types of quantitative data that are crucial for the interpretation of toxicological findings, with hypothetical values based on those reported for other novel benzodiazepines. These values should be used with caution and are for illustrative purposes only, pending experimental validation.

| Parameter | Biological Matrix | Technique | Expected Value (ng/mL) | Reference(s) for other designer benzodiazepines |

| Limit of Detection (LOD) | Blood/Urine | LC-MS/MS | 0.1 - 1.0 | |

| Limit of Quantitation (LOQ) | Blood/Urine | LC-MS/MS | 0.5 - 5.0 | |

| Typical Reporting Limit | Blood/Urine | LC-MS/MS | 1.0 - 10.0 | |

| Concentrations in DUID cases | Blood | LC-MS/MS | 5 - 100+ | |

| Post-mortem concentrations | Blood | LC-MS/MS | Potentially >100 |

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound in biological matrices require sensitive and specific analytical methods, typically employing chromatography coupled with mass spectrometry. The following are detailed, generalized protocols for LC-MS/MS and GC-MS analysis, adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Blood and Urine

LC-MS/MS is the gold standard for the analysis of benzodiazepines in biological fluids due to its high sensitivity and specificity.

5.1.1 Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment (for urine): To 1 mL of urine, add 50 µL of β-glucuronidase solution and an appropriate internal standard. Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates. For blood/serum, proceed directly to the next step.

-

Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: Load 1 mL of the pre-treated urine or whole blood/serum onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

-

Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

5.1.2 Instrumental Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 10-95% B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Predicted MRM Transitions for this compound (m/z):

-

Quantifier: 287.1 -> [Predicted fragment 1]

-

Qualifier: 287.1 -> [Predicted fragment 2] (Note: The precursor ion is the protonated molecule [M+H]⁺. Specific fragment ions need to be determined experimentally by infusing a standard solution of this compound.)

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Blood and Urine

GC-MS is a robust and reliable technique for benzodiazepine analysis, though derivatization is often required for polar metabolites.

5.2.1 Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 1 mL of urine or blood/serum in a glass tube, add an appropriate internal standard and 1 mL of carbonate buffer (pH 9.5).

-

Add 5 mL of an extraction solvent (e.g., n-butyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Derivatization (Optional but Recommended): To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

5.2.2 Instrumental Analysis

-

GC System: A gas chromatograph with a split/splitless injector.

-